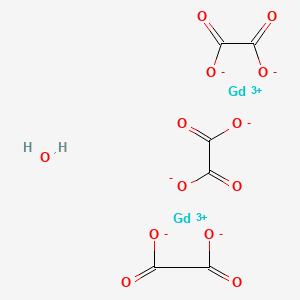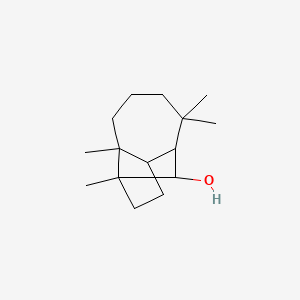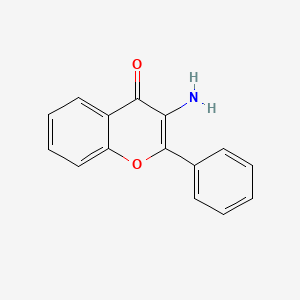
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is a synthetic compound known for its use in the fragrance industry. It is characterized by a dry, sweet, and creamy scent reminiscent of amber and musk . This compound is often used in sandalwood fragrances and is created in laboratories using various methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- involves multiple steps, typically starting with the preparation of the indane core structure. The process includes:
Alkylation: Introduction of isopropyl and methyl groups to the indane core.
Acetylation: Addition of an acetyl group to the indane structure.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is optimized for efficiency and cost-effectiveness. The use of renewable materials is increasingly common to preserve natural resources .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the indane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its unique scent profile.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- primarily involves its interaction with olfactory receptors. The molecular structure allows it to bind to specific receptors in the nose, triggering a sensory response that is perceived as a distinct fragrance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1- [2, 3-Dihydro-3- (1-Methylethyl)-1, 1, 2, 6-Tetramethyl-1H-Inden-5-Yl]-Ethanone
- 1- [2, 3-Dihydro-1, 1, 2, 6-Tetramethyl-3- (1-Methylethyl)-1H-Inden-5-Yl]-Ethanone
Uniqueness
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- stands out due to its specific scent profile and its stability under various conditions. Its unique combination of acetyl, isopropyl, and methyl groups contributes to its distinct olfactory properties .
Eigenschaften
CAS-Nummer |
68857-95-4 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-[(2R,3R)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]ethanone |
InChI |
InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3/t12-,17-/m1/s1 |
InChI-Schlüssel |
IMRYETFJNLKUHK-SJKOYZFVSA-N |
SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Isomerische SMILES |
C[C@@H]1[C@H](C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Kanonische SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Synonyme |
5-acetyl-1,1,2,6-tetramethyl-3-isopropylindane traseolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















